

# An In-depth Technical Guide to 3-Bromocyclohexene: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: **3-Bromocyclohexene**

Cat. No.: **B075066**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromocyclohexene** (CAS Number: 1521-51-3), a versatile reagent in organic synthesis. It details the compound's physicochemical properties, provides an experimental protocol for its synthesis, and explores its applications in the development of pharmaceutically relevant molecules, including a discussion of the biological pathways targeted by its derivatives.

## Core Properties of 3-Bromocyclohexene

**3-Bromocyclohexene** is a halogenated cycloalkene widely utilized as a synthetic intermediate. Its key quantitative properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	1521-51-3	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>9</sub> Br	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	161.04 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Clear colorless to yellow liquid	<a href="#">[3]</a>
Density	1.4 g/mL at 25 °C	<a href="#">[1]</a>
Boiling Point	57-58 °C at 12 mmHg	<a href="#">[1]</a>
Refractive Index (n <sub>20</sub> /D)	1.528	<a href="#">[1]</a>
Flash Point	54 °C (129.2 °F) - closed cup	<a href="#">[1]</a>
Solubility	Insoluble in water; Soluble in organic solvents like ether, benzene, and chloroform.	<a href="#">[3]</a>
Storage Temperature	-20°C	<a href="#">[1]</a>

## Synthesis of 3-Bromocyclohexene

The most common method for synthesizing **3-Bromocyclohexene** is through the allylic bromination of cyclohexene. This reaction proceeds via a free radical mechanism, typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). N-Bromosuccinimide (NBS) is the preferred brominating agent as it provides a low, constant concentration of bromine, which favors allylic substitution over electrophilic addition to the double bond.

## Experimental Protocol: Allylic Bromination of Cyclohexene

This protocol outlines the synthesis of **3-Bromocyclohexene** from cyclohexene using N-Bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as a radical initiator.[\[4\]](#)

### Materials:

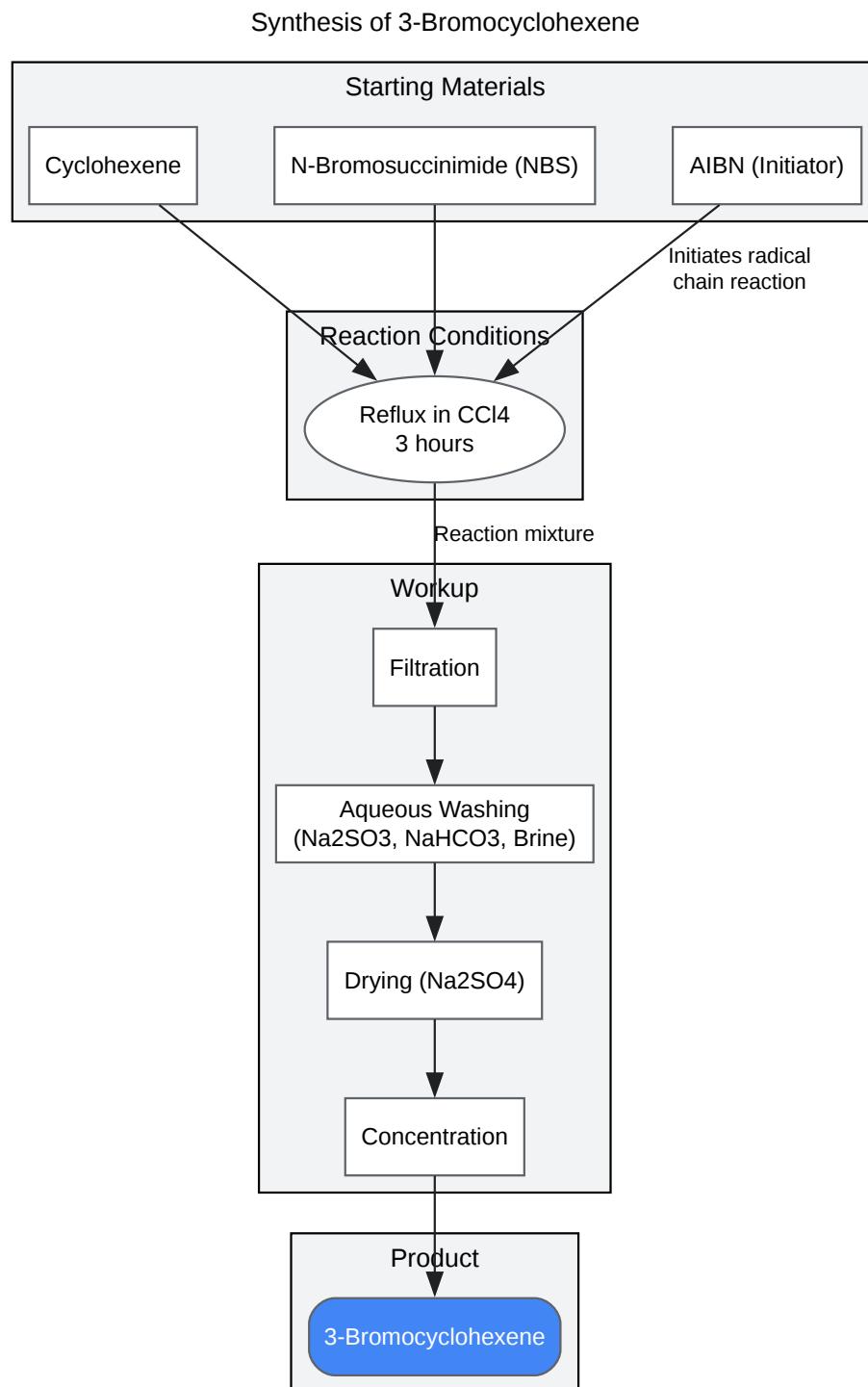
- Cyclohexene (0.1 mol, 8.2 g)

- N-Bromosuccinimide (NBS) (0.12 mol, 21.4 g)
- Azobisisobutyronitrile (AIBN) (20 mmol, 3.3 g)
- Carbon tetrachloride (CCl<sub>4</sub>) (100 mL)
- Sodium sulfite (Na<sub>2</sub>SO<sub>3</sub>) solution
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexene (8.2 g) and N-bromosuccinimide (21.4 g) in carbon tetrachloride (100 mL) at room temperature.
- Add the radical initiator, azobisisobutyronitrile (3.3 g), to the mixture.
- Heat the reaction mixture to reflux and maintain for 3 hours. The reaction progress can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which floats.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Transfer the filtrate to a separatory funnel and wash sequentially with sodium sulfite solution, saturated sodium bicarbonate solution, and brine. This removes unreacted reagents and acidic byproducts.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude **3-Bromocyclohexene**. The product is often of sufficient purity (around 53% yield)

for direct use in subsequent reactions without further purification.[\[4\]](#)



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Caption: Workflow for the synthesis of **3-Bromocyclohexene**.

## Applications in Organic Synthesis and Drug Development

**3-Bromocyclohexene** serves as a valuable building block for introducing the cyclohexenyl moiety into more complex molecules. Its utility is demonstrated in the synthesis of modified amino acids and enantiopure cyclohexitols.

### Synthesis of N-tert-butoxycarbonyl-O-(cyclohex-2-enyl)-L-tyrosine

**3-Bromocyclohexene** is used to alkylate the phenolic hydroxyl group of N-Boc-L-tyrosine. This protected tyrosine derivative can then be incorporated into peptides or further modified.

#### Experimental Protocol:

The following is a general procedure based on the abstract by Nishiyama et al.[5]

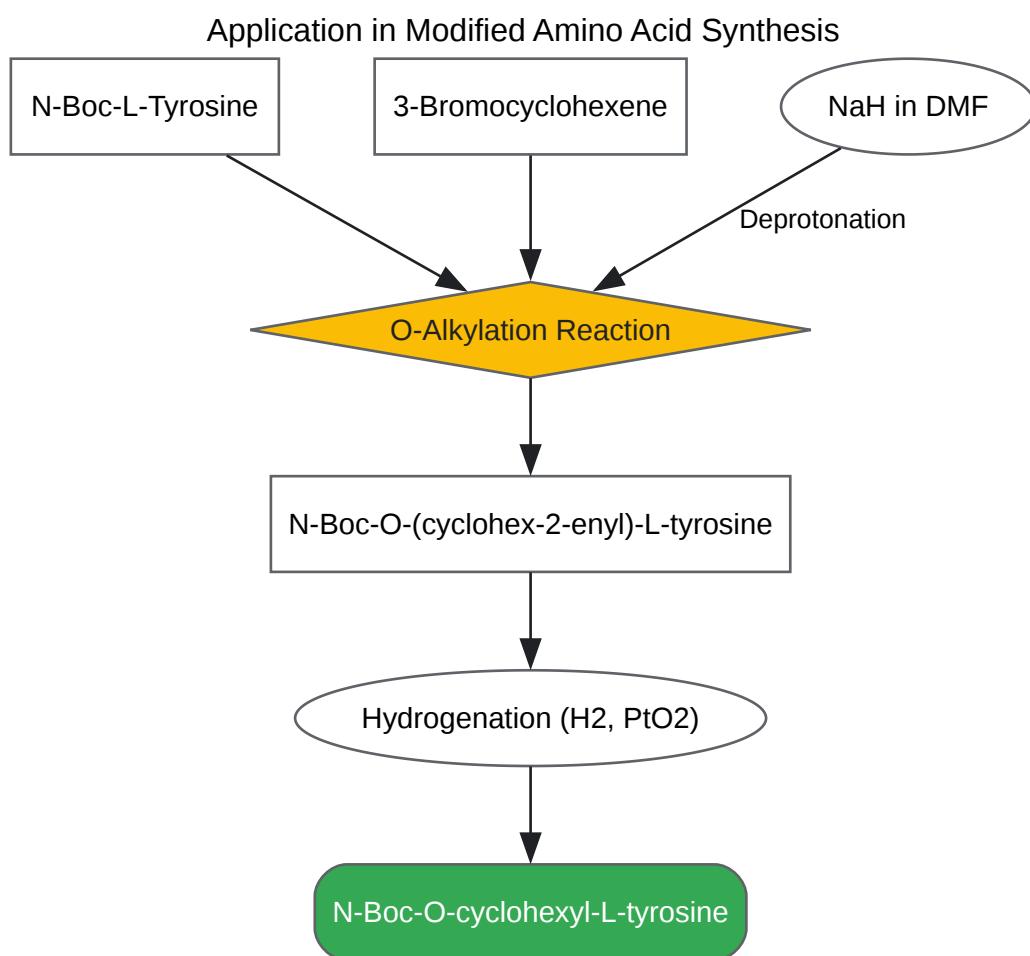
#### Materials:

- N-Boc-L-tyrosine
- Sodium hydride (NaH)
- Dimethylformamide (DMF)
- **3-Bromocyclohexene**
- Platinum(IV) oxide ( $\text{PtO}_2$ ) (for subsequent hydrogenation)

#### Procedure:

- To a solution of N-Boc-L-tyrosine in dimethylformamide (DMF), add sodium hydride (NaH) to deprotonate the phenolic hydroxyl group.
- Add **3-bromocyclohexene** to the resulting solution. The reaction proceeds via nucleophilic substitution to yield N-Boc-O-(cyclohex-2-enyl)-L-tyrosine.[5]

- The resulting N-Boc-O-(cyclohex-2-enyl)-L-tyrosine can be isolated with a reported yield of 70%.<sup>[5]</sup>
- For the synthesis of the saturated analogue, the product from step 3 can be hydrogenated over a Platinum(IV) oxide catalyst to afford N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine in nearly quantitative yield.<sup>[5]</sup>



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Caption: Synthesis of a protected tyrosine derivative.

## Synthesis of Enantiopure Cyclohexitols

**3-Bromocyclohexene** is a precursor for the synthesis of enantiopure cyclohexitols, such as muco-quercitol, D-chiro-inositol, and allo-inositol.[6] These molecules are of interest in medicinal chemistry due to their structural similarity to carbohydrates and their potential as enzyme inhibitors or signaling molecule mimics. The synthesis involves the reaction of **3-bromocyclohexene** with a chiral auxiliary, followed by a series of stereoselective transformations to introduce multiple hydroxyl groups onto the cyclohexene ring.[6]

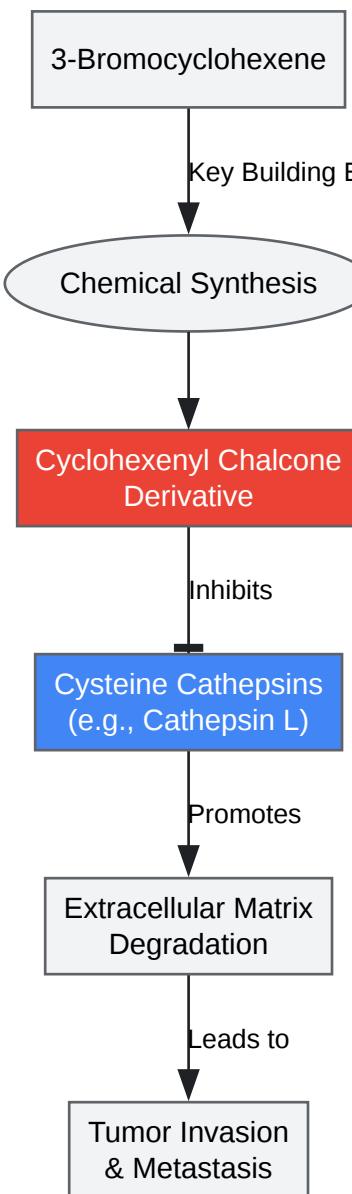
## Role in Targeting Cysteine Cathepsins in Cancer

While **3-Bromocyclohexene** itself is not directly implicated in modulating signaling pathways, it is a key reagent for synthesizing molecules that do. Derivatives containing the cyclohexenyl moiety, such as certain chalcones, have shown significant biological activity.

Notably, synthetic cyclohexenyl chalcone natural products have been found to exhibit strong cytotoxic effects against various human cancer cells.[7] Further investigation revealed that these compounds act as inhibitors of cysteine cathepsins, such as cathepsin L.[7]

Cysteine cathepsins are a class of proteases that are often overexpressed in tumors. They play a crucial role in cancer progression, including tumor invasion and metastasis, by degrading components of the extracellular matrix. Therefore, the inhibition of cysteine cathepsins is a promising therapeutic strategy for cancer treatment. The ability to synthesize cyclohexenyl-containing molecules using **3-Bromocyclohexene** as a starting material provides a pathway for developing novel anti-cancer agents that target this signaling pathway.

## Targeting the Cysteine Cathepsin Pathway

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Caption: Inhibition of a cancer progression pathway.

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